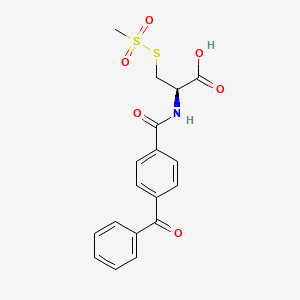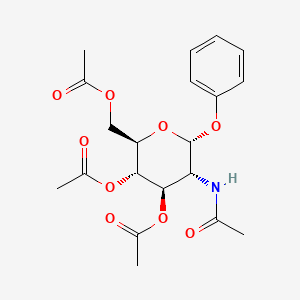
Benzophenone-4-carboxamidocysteine Methanethiosulfonate
Description
Benzophenone-4-carboxamidocysteine Methanethiosulfonate, also known as this compound, is a useful research compound. Its molecular formula is C₁₈H₁₇NO₆S₂ and its molecular weight is 407.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Benzophenone-4-carboxamidocysteine Methanethiosulfonate (BPCMS) is a trifunctional conjugate . Its primary targets are proteins or peptides that contain thiol groups, specifically the amino acid cysteine .
Mode of Action
BPCMS interacts with its targets through a specific sulfonate ester reaction . This reaction occurs between the methanethiosulfonate (MTS) function of BPCMS and the thiol group in cysteine residues of proteins or peptides . The photoreactive benzophenone group in BPCMS can also be activated to form covalent bonds with nearby molecules .
Biochemical Pathways
The specific biochemical pathways affected by BPCMS are dependent on the proteins or peptides it modifies. By chemically modifying and crosslinking these targets, BPCMS can potentially alter their structure, function, and interactions .
Pharmacokinetics
Its solubility can be enhanced by its carboxylate group .
Result of Action
The molecular and cellular effects of BPCMS’s action are dependent on the specific proteins or peptides it modifies. By inducing chemical modifications and crosslinking, BPCMS can potentially alter the structure, function, and interactions of these targets .
Action Environment
The action of BPCMS can be influenced by environmental factors such as temperature and humidity . For instance, BPCMS is hygroscopic and should be stored under an inert atmosphere at -20°C . It’s also sensitive to light due to its photoreactive benzophenone group .
Properties
IUPAC Name |
(2R)-2-[(4-benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6S2/c1-27(24,25)26-11-15(18(22)23)19-17(21)14-9-7-13(8-10-14)16(20)12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,19,21)(H,22,23)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQQVLYXKREEOA-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCC(C(=O)O)NC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)SC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654072 | |
| Record name | N-(4-Benzoylbenzoyl)-3-[(methanesulfonyl)sulfanyl]-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317821-69-5 | |
| Record name | L-Cysteine, N-(4-benzoylbenzoyl)-, methanesulfonate (ester) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=317821-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Benzoylbenzoyl)-3-[(methanesulfonyl)sulfanyl]-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does Benzophenone-4-carboxamidocysteine Methanethiosulfonate interact with voltage-gated ion channels and what are the downstream effects of this interaction?
A1: BPMTS serves as a photoactivatable cross-linker that targets cysteine residues engineered into ion channel proteins. This process involves two main steps:
- Immobilization of channel domains: Cross-linking can restrict the movement of specific channel domains, such as voltage sensors (S4 segments) or gates, effectively "freezing" them in a particular conformation [, ]. This immobilization can prevent channel opening or inactivation, revealing the targeted domain's role in channel gating [].
- Probing conformational changes: By strategically placing cysteines and analyzing the cross-linking efficiency under different conditions (e.g., varying voltages), researchers can deduce voltage-dependent movements within the channel protein [].
- Mapping interaction interfaces: Cross-linking can identify residues in close proximity, providing valuable insights into the interaction interfaces between different channel domains or between the channel and its interacting partners [].
Q2: How does the position of the cysteine mutation affect the results obtained with this compound?
A2: The location of the introduced cysteine is crucial for successful BPMTS-mediated cross-linking and data interpretation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B1139886.png)



![(4'aS,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7'-ol](/img/structure/B1139892.png)





